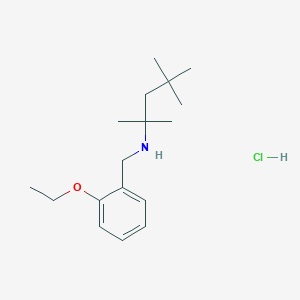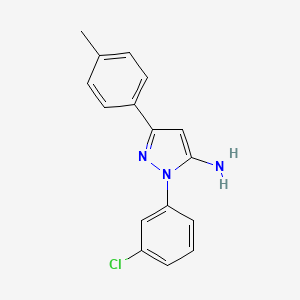![molecular formula C19H22N6O5S B4232109 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4232109.png)
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone
Overview
Description
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone, also known as DMT1, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT1 is a derivative of the triazine family and has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways within cells. This compound has been shown to bind to and inhibit the activity of certain kinases and phosphatases, which play key roles in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of cellular signaling pathways. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone in lab experiments is its potential as a fluorescent probe for imaging cellular processes. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a valuable tool for studying specific cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may complicate data interpretation.
Future Directions
There are a number of future directions for research on 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone, including further investigation of its mechanism of action and its potential applications in cancer therapy. Additionally, this compound may have potential as a tool for studying cellular signaling pathways and for developing new imaging techniques for biomedical research. Further studies are needed to fully understand the potential applications and limitations of this compound in scientific research.
Scientific Research Applications
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-1-(4-nitrophenyl)ethanone has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. In particular, this compound has been shown to have potential as a fluorescent probe for imaging cellular processes and as an inhibitor of certain enzymes involved in cancer cell growth.
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c26-16(14-1-3-15(4-2-14)25(27)28)13-31-19-21-17(23-5-9-29-10-6-23)20-18(22-19)24-7-11-30-12-8-24/h1-4H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTSILNYWKUMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-benzyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232027.png)

![4-(3-methoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4232036.png)
![2-[({4-[(cyclohexylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4232056.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4232061.png)

![2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4232073.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4232077.png)
![N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide](/img/structure/B4232091.png)
![9-(3-methyl-2-thienyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232092.png)
![N-(4-bromophenyl)-4-[3-chloro-4-(cyanomethoxy)-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide oxalate](/img/structure/B4232097.png)
![3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4232101.png)


